

In-Depth Technical Guide: 4-(Azepan-2-ylmethyl)morpholine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-(Azepan-2-ylmethyl)morpholine

Cat. No.: B3043508

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical entity **4-(Azepan-2-ylmethyl)morpholine**, a novel compound with significant potential in drug discovery and development. Due to the absence of a registered CAS number and publicly available experimental data for this specific molecule, this document outlines a plausible synthetic pathway, hypothesized physicochemical properties, and a speculative exploration of its potential pharmacological activities based on the well-documented characteristics of its constituent morpholine and azepane moieties. The morpholine ring is a privileged scaffold in medicinal chemistry, known to impart favorable properties such as improved aqueous solubility and metabolic stability.^{[1][2]} The azepane ring is also a key structural motif in a number of bioactive compounds.^{[3][4]} This guide is intended to serve as a foundational resource for researchers interested in the synthesis and investigation of this and related compounds.

Chemical Identity and Physicochemical Properties

While a CAS number for **4-(Azepan-2-ylmethyl)morpholine** has not been identified in public databases, its chemical structure and predicted properties can be defined.

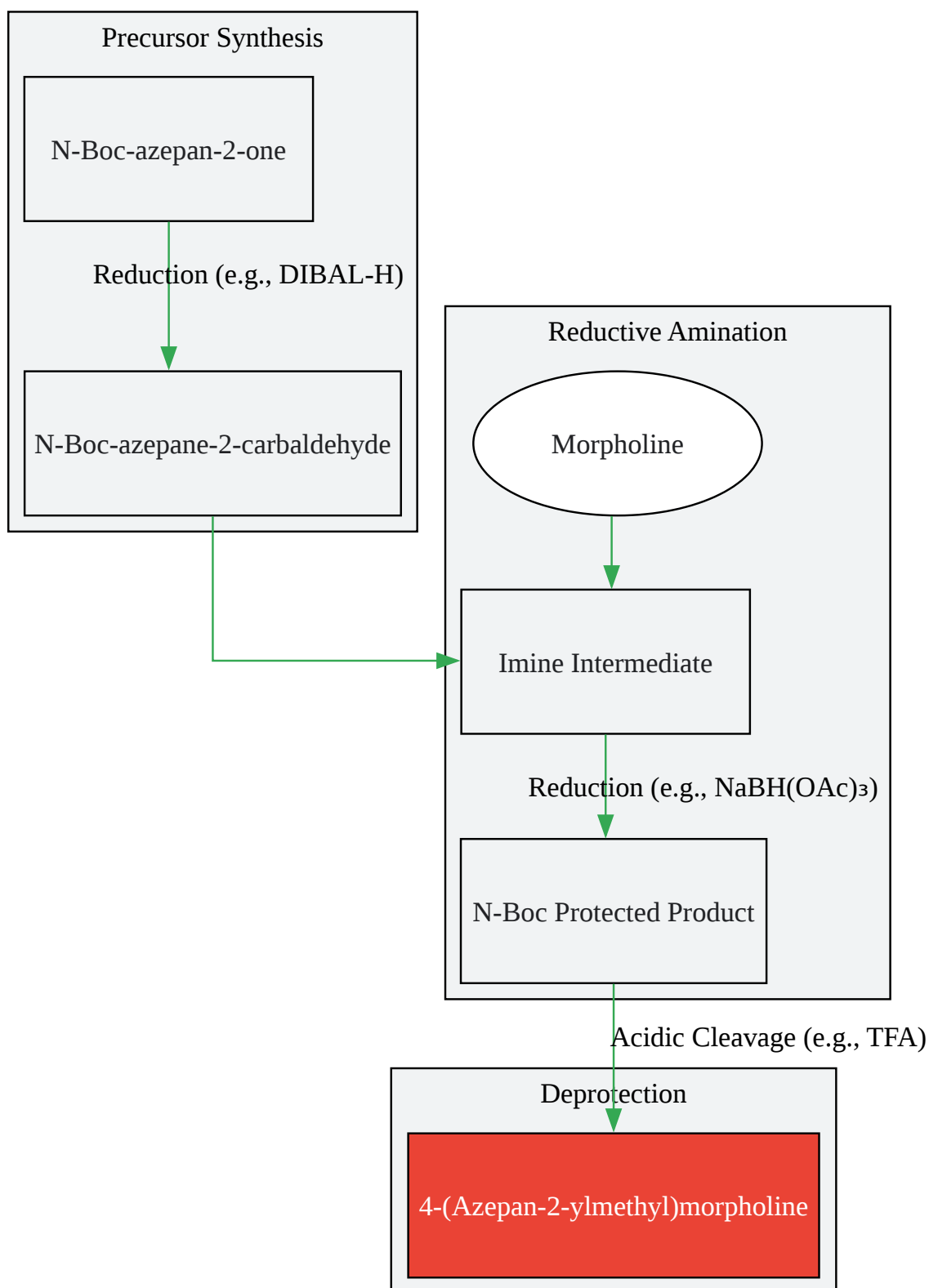
Property	Predicted Value
Molecular Formula	C ₁₁ H ₂₂ N ₂ O
Molecular Weight	198.31 g/mol
Appearance	Colorless to pale yellow oil (predicted)
Boiling Point	~250-270 °C at 760 mmHg (estimated)
Solubility	Soluble in water and polar organic solvents (predicted)
pKa (most basic)	8.5 - 9.5 (estimated for the azepane nitrogen)

Postulated Synthesis

The synthesis of **4-(Azepan-2-ylmethyl)morpholine** can be hypothetically achieved through several established synthetic routes. A highly plausible and efficient method is the reductive amination of azepane-2-carbaldehyde with morpholine. This method is widely used for the formation of C-N bonds.

Experimental Workflow

A proposed workflow for the synthesis is outlined below.



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A proposed synthetic workflow for **4-(Azepan-2-ylmethyl)morpholine**.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of N-Boc-azepane-2-carbaldehyde

To a solution of N-Boc-azepan-2-one (1.0 eq) in anhydrous dichloromethane (DCM) at -78 °C under a nitrogen atmosphere, diisobutylaluminium hydride (DIBAL-H, 1.5 eq, 1.0 M solution in hexanes) is added dropwise. The reaction mixture is stirred at -78 °C for 2 hours. The reaction is then quenched by the slow addition of methanol, followed by a saturated aqueous solution of Rochelle's salt. The mixture is allowed to warm to room temperature and stirred vigorously until two clear layers are formed. The organic layer is separated, and the aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to afford N-Boc-azepane-2-carbaldehyde, which can be used in the next step without further purification.

Step 2: Reductive Amination

To a solution of N-Boc-azepane-2-carbaldehyde (1.0 eq) in 1,2-dichloroethane (DCE) are added morpholine (1.2 eq) and acetic acid (1.5 eq). The mixture is stirred at room temperature for 1 hour. Sodium triacetoxyborohydride (1.5 eq) is then added portion-wise, and the reaction mixture is stirred at room temperature for 12 hours. The reaction is quenched with a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, and the aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica gel to give N-Boc-4-(azepan-2-ylmethyl)morpholine.

Step 3: Boc Deprotection

N-Boc-4-(azepan-2-ylmethyl)morpholine (1.0 eq) is dissolved in a 1:1 mixture of DCM and trifluoroacetic acid (TFA). The solution is stirred at room temperature for 2 hours. The solvent is removed under reduced pressure, and the residue is dissolved in a small amount of DCM and basified with a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with DCM, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated to yield 4-(Azepan-2-ylmethyl)morpholine as the final product.

Potential Pharmacological Activity and Signaling Pathways

The combination of the morpholine and azepane moieties suggests that **4-(Azepan-2-ylmethyl)morpholine** could exhibit a range of biological activities, particularly targeting the central nervous system (CNS). Morpholine is a common scaffold in CNS drugs, contributing to improved pharmacokinetic properties.^{[5][6]} Azepane derivatives are also known to possess diverse pharmacological effects.^[7]

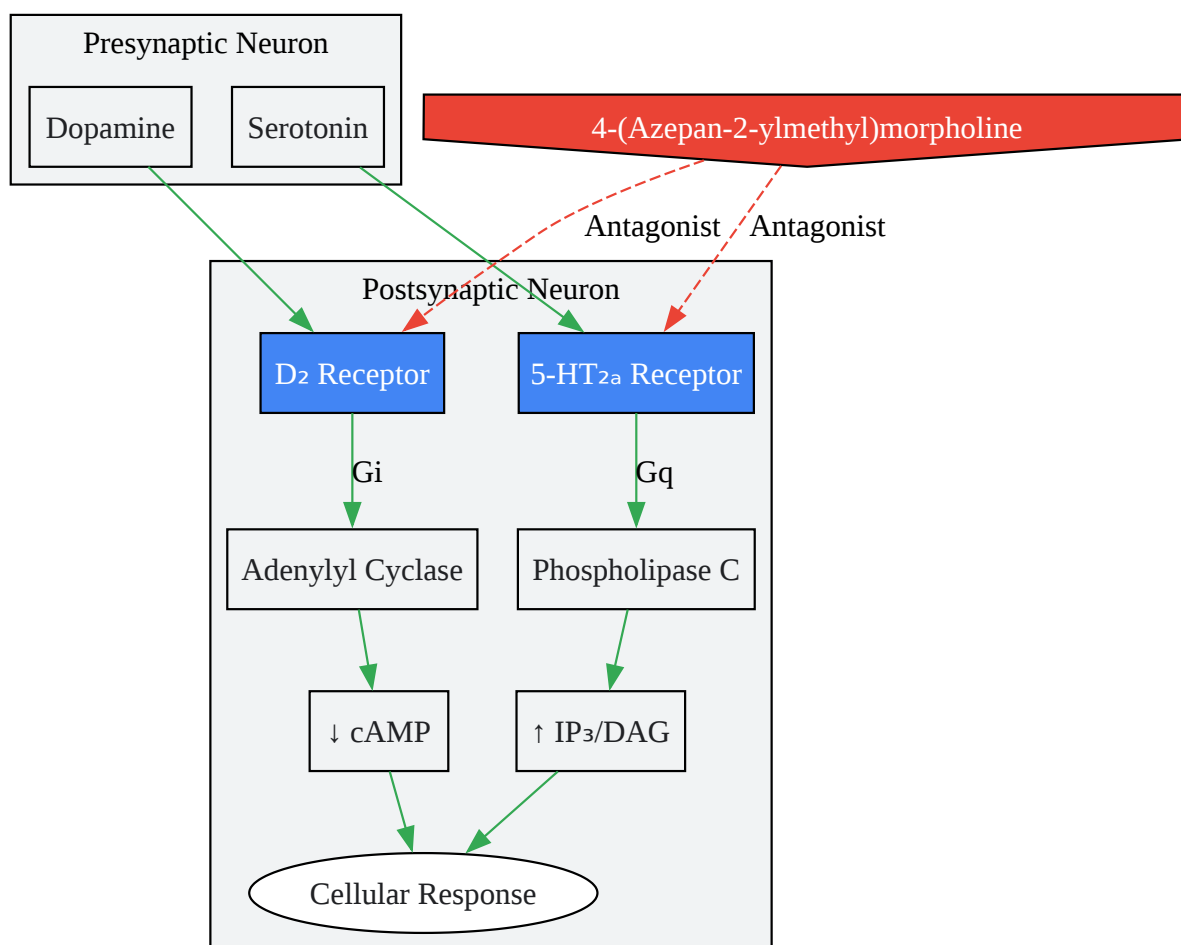
Hypothesized Biological Targets and In Vitro Activity

Based on structurally related compounds, **4-(Azepan-2-ylmethyl)morpholine** is hypothesized to interact with various CNS receptors and enzymes. The following table presents a hypothetical in vitro pharmacological profile.

Target	Assay Type	Predicted Activity (IC ₅₀ /K _i)
Sigma-1 Receptor	Radioligand Binding	K _i = 50 - 150 nM
Dopamine D ₂ Receptor	Radioligand Binding	K _i = 200 - 500 nM
Serotonin 5-HT _{2a} Receptor	Radioligand Binding	K _i = 150 - 400 nM
Acetylcholinesterase (AChE)	Enzyme Inhibition	IC ₅₀ = 1 - 5 µM
Monoamine Oxidase B (MAO-B)	Enzyme Inhibition	IC ₅₀ = 0.5 - 2 µM

Postulated Signaling Pathway

Given the potential interaction with multiple CNS targets, **4-(Azepan-2-ylmethyl)morpholine** could modulate several signaling pathways. A hypothetical pathway involving dopamine and serotonin receptor modulation is depicted below.



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Hypothetical modulation of dopaminergic and serotonergic pathways.

Conclusion and Future Directions

While **4-(Azepan-2-ylmethyl)morpholine** remains a molecule without a designated CAS number and published experimental validation, this technical guide provides a robust theoretical framework for its synthesis and potential pharmacological evaluation. The proposed synthetic route via reductive amination is a well-established and versatile method. The predicted physicochemical properties and hypothesized biological activities, based on the

extensive literature on morpholine and azepane derivatives, suggest that this compound could be a valuable lead for the development of novel therapeutics, particularly for CNS disorders.

Future research should focus on the practical synthesis and characterization of **4-(Azepan-2-ylmethyl)morpholine**. Subsequent in vitro and in vivo studies are warranted to validate the hypothesized pharmacological profile and to explore its therapeutic potential. The structure-activity relationships of related analogues should also be investigated to optimize potency and selectivity for specific biological targets.

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- To cite this document: BenchChem. [In-Depth Technical Guide: 4-(Azepan-2-ylmethyl)morpholine]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3043508#cas-number-for-4-azepan-2-ylmethyl-morpholine]

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